molecular formula C6H5ClO5S B1363464 Methyl 5-(Chlorosulfonyl)-2-Furoate CAS No. 69816-05-3

Methyl 5-(Chlorosulfonyl)-2-Furoate

Cat. No.: B1363464
CAS No.: 69816-05-3
M. Wt: 224.62 g/mol
InChI Key: JYWNJCAFWPZETG-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Furoate Architectures in Medicinal Chemistry and Materials Science

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and a versatile component in materials science. researchgate.netijsrst.com Its unique electronic properties, planarity, and ability to engage in hydrogen bonding through the ether oxygen contribute to its prevalence in a wide range of functional molecules. researchgate.net

In medicinal chemistry, the incorporation of a furan or furoate (furan-2-carboxylate) nucleus is a well-established strategy in drug discovery to enhance biological activity and optimize pharmacokinetic profiles. researchgate.netresearchgate.netwisdomlib.org Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. researchgate.netijabbr.comeuropub.co.uk This therapeutic versatility stems from the ability of the furan scaffold to act as a bioisostere for other aromatic rings, such as benzene, often leading to improved potency, selectivity, and metabolic stability. ijabbr.com The presence of the furan ring can facilitate stronger binding interactions with biological targets. researchgate.net

Examples of Furan-Containing Therapeutic Agents Therapeutic Application
Ranitidine Anti-ulcer researchgate.net
Cefuroxime Antibiotic rsc.org
Furosemide Diuretic researchgate.net
Lapatinib Anticancer rsc.org
Mometasone Furoate Anti-inflammatory/Steroidal researchgate.net
Diloxanide Furoate Antiprotozoal ijabbr.com

In the realm of materials science, furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived materials. researchgate.net The furan ring can be derived from abundant biomass sources, such as furfural and 5-(hydroxymethyl)furfural (HMF). researchgate.netresearchgate.net These bio-based building blocks are used to synthesize a variety of polymers, including polyesters and polyamides. researchgate.net Furan-containing polymers can also be utilized in the development of resins, adhesives, and specialty chemicals. ijsrst.comslideshare.net Furthermore, the reversible nature of the Diels-Alder reaction involving furan dienes allows for the creation of self-healing and recyclable polymer networks. rsc.org

Critical Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates and Electrophiles

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile organic compounds that serve as powerful electrophiles in a multitude of chemical transformations. fiveable.menbinno.com Their importance in organic synthesis stems from the strong electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group, readily displaced by a wide variety of nucleophiles. fiveable.me This high reactivity makes them indispensable intermediates for the construction of sulfonamides, sulfonate esters, and sulfones, which are key functional groups in pharmaceuticals, agrochemicals, and dyes. fiveable.memarketpublishers.comquora.com

The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of sulfonamides (Hinsberg reaction), a functional group present in a vast number of marketed drugs, including antibiotics and antihypertensives. fiveable.mewikipedia.org Similarly, their reaction with alcohols provides sulfonate esters, which are themselves useful intermediates in organic synthesis. fiveable.menbinno.com

Key Reactions of Sulfonyl Chlorides Nucleophile Product Significance
Sulfonamide Formation Amines (R'-NH₂)Sulfonamide (R-SO₂-NHR')Core reaction for synthesizing a major class of pharmaceuticals. fiveable.menih.gov
Sulfonate Ester Formation Alcohols (R'-OH)Sulfonate Ester (R-SO₂-OR')Formation of intermediates for further synthetic transformations. fiveable.menbinno.com
Sulfone Formation Arenes (Friedel-Crafts)Sulfone (R-SO₂-Ar)Synthesis of sulfones, another important class of organic compounds. wikipedia.org
Reduction Reducing AgentsSulfinates / ThiolsAccess to other sulfur-containing functional groups.
Desulfonation Heat/CatalystAryl Chlorides (Ar-Cl)Provides a route to aryl chlorides from arylsulfonyl chlorides. wikipedia.org

Beyond their role in forming sulfur-heteroatom bonds, sulfonyl chlorides can also participate in carbon-sulfur bond formation through Friedel-Crafts reactions with aromatic compounds to yield sulfones. wikipedia.org They are also utilized in the synthesis of dyes, pigments, and as initiators in certain polymerization reactions. quora.com The versatility and reactivity of sulfonyl chlorides have solidified their position as one of the most important classes of electrophiles in the synthetic chemist's toolbox. nih.govmagtech.com.cn

Contextualization of Methyl 5-(Chlorosulfonyl)-2-Furoate within the Landscape of Functionalized Heterocyclic Building Blocks

This compound emerges as a highly valuable synthetic intermediate by combining the key attributes of both a furoate ester and an arylsulfonyl chloride within a single, compact molecule. It belongs to the broad class of functionalized heterocyclic building blocks, which are small, ring-containing molecules designed for efficient use in the synthesis of more complex structures. bldpharm.com These building blocks are foundational to modern drug discovery and materials science, enabling rapid access to diverse chemical libraries through modular assembly strategies.

Heterocyclic building blocks are prized for their ability to introduce specific structural and functional features into a target molecule. researchgate.netrsc.org For instance, biomass-derived platform chemicals like 5-(hydroxymethyl)furfural (HMF) serve as versatile starting points for a wide range of valuable derivatives. researchgate.netrsc.org Similarly, other functionalized furans, such as Methyl 5-(chloromethyl)-2-furoate, act as key intermediates in the synthesis of biologically active compounds. georganics.sk

This compound is particularly noteworthy because it is a bifunctional reagent. The molecule possesses two distinct reactive sites:

The Sulfonyl Chloride Group (-SO₂Cl): A potent electrophilic site for reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.

The Methyl Furoate Moiety: The ester can be hydrolyzed to the corresponding carboxylic acid or can undergo other transformations. The furan ring itself can participate in various reactions, including cycloadditions.

This dual functionality allows for sequential or orthogonal chemical modifications, providing a streamlined pathway to complex molecules that incorporate both a furan-2-carboxylate (B1237412) core and a sulfonamide/sulfonate ester linkage. This makes it an attractive building block for creating libraries of novel compounds for screening in drug discovery programs or for developing new functional materials.

Representative Functionalized Heterocyclic Building Blocks Key Functional Groups Synthetic Utility
5-(Hydroxymethyl)furfural (HMF) Aldehyde, Alcohol, FuranPlatform chemical for biofuels, polymers, and fine chemicals. researchgate.netrsc.org
Methyl 5-(chloromethyl)-2-furoate Ester, Alkyl Chloride, FuranIntermediate for synthesizing HDAC inhibitors and GnRH receptor antagonists. georganics.sk
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride Nitrile, Sulfonyl Chloride, OxazolePrecursor for substituted oxazole sulfonamides. researchgate.net
This compound Ester, Sulfonyl Chloride, FuranBifunctional reagent for synthesizing furoate-based sulfonamides and esters.

By providing two distinct points for chemical elaboration, this compound serves as a powerful tool for efficiently constructing molecules with desirable medicinal or material properties, embodying the core principles of modular and efficient synthesis that define the utility of functionalized heterocyclic building blocks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-chlorosulfonylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO5S/c1-11-6(8)4-2-3-5(12-4)13(7,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWNJCAFWPZETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371647
Record name Methyl 5-(Chlorosulfonyl)-2-Furoate
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URL https://comptox.epa.gov/dashboard/DTXSID60371647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69816-05-3
Record name Methyl 5-(Chlorosulfonyl)-2-Furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL-5-(CHLOROSULPHONYL)-2-FUROATE
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Synthetic Methodologies for Methyl 5 Chlorosulfonyl 2 Furoate and Analogous Furoyl Chlorides

Direct Chlorosulfonylation of Furoate Esters

The most straightforward approach to Methyl 5-(chlorosulfonyl)-2-furoate involves the direct introduction of a chlorosulfonyl group onto a pre-existing furoate ester. This electrophilic substitution reaction is a cornerstone of furan (B31954) chemistry, though careful control of reaction conditions is necessary to achieve the desired regioselectivity and yield.

Reagents and Optimized Reaction Conditions for Direct Introduction of the Chlorosulfonyl Group

The direct chlorosulfonylation of furoate esters is typically achieved using potent sulfonating agents. Chlorosulfonic acid is a commonly employed reagent for this transformation. The reaction is generally carried out in a chlorinated solvent, such as methylene chloride, at reduced temperatures to control the reactivity of the chlorosulfonic acid and minimize side reactions.

In a related procedure for the synthesis of an analogous furoyl chloride, a furoate ester is treated with chlorosulfonic acid in methylene chloride at ice bath temperatures. The reaction initially forms a sulfonic acid intermediate. Following the formation of the sulfonic acid, a chlorinating agent, such as phosphorus pentachloride, is added to convert the sulfonic acid into the desired sulfonyl chloride. An acid scavenger, like pyridine, is also utilized in this step. This two-step, one-pot procedure provides the sulfonyl chloride as an oily product.

Starting MaterialReagentsSolventTemperatureKey StepsProduct
Furoate Ester1. Chlorosulfonic acid 2. Phosphorus pentachloride, PyridineMethylene chloride0 °C to room temperature1. Sulfonation 2. ChlorinationFuroyl Sulfonyl Chloride

Regioselectivity and Positional Isomerism in Furan Sulfonylation

The regiochemical outcome of the electrophilic sulfonylation of furoate esters is governed by the directing effects of the substituents on the furan ring. The furan ring is an electron-rich heterocycle, and electrophilic attack preferentially occurs at the C2 and C5 positions, which are the most nucleophilic.

For a 2-substituted furan, such as methyl 2-furoate, the incoming electrophile is directed to the C5 position. The ester group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. However, it directs the incoming electrophile to the C5 position. This is because the resonance structures of the intermediate carbocation (the sigma complex) are more stabilized when the attack occurs at the C5 position, as this allows for delocalization of the positive charge without placing it on the carbon atom adjacent to the electron-withdrawing ester group. Consequently, the direct chlorosulfonylation of methyl 2-furoate is expected to yield primarily this compound. In the case of a 3-substituted furoate ester, the electrophilic substitution is directed to the C5 position, leading to the formation of a 5-sulfonylated product.

Indirect Synthetic Approaches via Precursor Transformations

Indirect methods for the synthesis of this compound and its analogs involve the preparation of a furan derivative with a suitable precursor functional group at the desired position, which is then converted into the chlorosulfonyl group. These multi-step sequences can be advantageous when direct chlorosulfonylation is not feasible or leads to undesired isomers.

Oxidative Conversion of Furan-Derived Thiols and Disulfides to Sulfonyl Chlorides

An alternative route to furoyl chlorides involves the oxidative chlorination of furan-derived thiols or disulfides. This method is particularly useful for the synthesis of heteroaryl sulfonyl chlorides. A variety of oxidizing and chlorinating agents can be employed for this transformation.

One effective method utilizes chlorine gas in the presence of aqueous hydrochloric acid. However, this procedure can sometimes lead to low yields with certain heterocyclic systems. A milder and often more efficient method involves the use of sodium hypochlorite (household bleach) at low temperatures. This approach avoids the use of hazardous chlorine gas and has been shown to be successful for a range of heteroaryl thiols. Another reagent system for the direct oxidative conversion of thiols to sulfonyl chlorides is a combination of hydrogen peroxide and thionyl chloride.

PrecursorReagentsSolventTemperatureProduct
Furan-thiolChlorine, aq. HCl--Furan-sulfonyl chloride
Heteroaryl thiolSodium hypochlorite--25 °CHeteroaryl sulfonyl chloride
Thiol derivativeHydrogen peroxide, Thionyl chloride-Room temperatureSulfonyl chloride

Functional Group Interconversion from Furan Sulfonamides to Sulfonyl Chlorides

Furan sulfonamides can serve as precursors to the corresponding sulfonyl chlorides. The conversion of a sulfonamide to a sulfonyl chloride is a valuable transformation, particularly in the context of late-stage functionalization of complex molecules.

A modern and mild method for this conversion employs a pyrylium salt, such as Pyry-BF4, as an activating agent. This reagent activates the otherwise unreactive amino group of the sulfonamide, facilitating its conversion to the highly electrophilic sulfonyl chloride. The reaction is typically carried out in the presence of a chloride source, such as magnesium chloride, in a suitable solvent like tert-butanol at elevated temperatures. This method is notable for its tolerance of a wide range of functional groups. Another more classical approach involves the use of reagents like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3), which are potent chlorinating agents capable of converting sulfonic acids and their derivatives to sulfonyl chlorides.

PrecursorReagentsSolventTemperatureProduct
Primary SulfonamidePyry-BF4, MgCl2tert-Butanol60 °CSulfonyl chloride
Sulfonic acid/SulfonamidePCl5 / POCl3--Sulfonyl chloride

Strategies Involving Diazonium Salts and Sulfur Dioxide Derivatives

The Sandmeyer reaction provides a powerful method for the introduction of a chlorosulfonyl group onto an aromatic or heteroaromatic ring via a diazonium salt intermediate. This approach is particularly useful as it allows for the regioselective installation of the sulfonyl chloride group, dictated by the position of the amino group in the starting material.

In this strategy, a furan derivative bearing an amino group, such as methyl 5-amino-2-furoate, is first converted to its corresponding diazonium salt. This is typically achieved by treatment with a diazotizing agent, for instance, sodium nitrite in the presence of a strong acid like hydrochloric acid, or by using an alkyl nitrite such as tert-butyl nitrite. The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. The sulfur dioxide can be introduced as a gas or from a stable surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This reaction proceeds via a radical mechanism to furnish the desired sulfonyl chloride.

PrecursorDiazotizing AgentSO2 SourceCatalystProduct
Aromatic/Heteroaromatic AmineSodium nitrite/HCl or t-Butyl nitriteSulfur dioxide or DABSOCopper(I/II) chlorideAromatic/Heteroaromatic Sulfonyl Chloride

Emerging Synthetic Routes to Functionalized Furan-2-Carboxylate (B1237412) Derivatives

The development of efficient and versatile synthetic routes to functionalized furan-2-carboxylates is an area of active research. These emerging methodologies often focus on improving atom economy, reducing reaction steps, and utilizing readily available starting materials. Key strategies include the construction of the furan ring from acyclic precursors and the direct functionalization of biomass-derived platform molecules like furfural.

Cyclization Reactions for the Formation of Furan Ring Systems

The construction of the furan nucleus is a fundamental step in the synthesis of any furan derivative. Modern organic synthesis has produced a variety of powerful cyclization reactions that allow for the preparation of highly substituted furans from diverse starting materials.

One notable approach involves the intramolecular cyclization of unsaturated acyloxy sulfones. nih.gov In this method, deprotonation of the sulfone initiates a cyclization cascade that, after dehydration, yields fused furan ring systems in good yields. nih.gov This strategy is adaptable and can be modified to produce a range of functionalized fused furans. nih.gov

Classical methods such as the Paal-Knorr synthesis, which involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds, remain relevant for forming the furan ring. pharmaguideline.comacs.org However, newer, often metal-catalyzed, routes offer greater flexibility and functional group tolerance. Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols, for instance, provide rapid access to pure furan heterocycles with low catalyst loadings under open-flask conditions. organic-chemistry.org Similarly, copper-catalyzed oxidative cyclization of N-tosylhydrazones affords 2,3,5-trisubstituted furans with high regioselectivity using an inexpensive metal catalyst. organic-chemistry.org

Other innovative cyclization strategies include:

Fiest-Binary Synthesis : Conversion of an α-halo ketone to a β-ketoester, which then undergoes cyclization. pharmaguideline.com

Ring Expansion : Treatment of alkynic oxiranes with sulfuric acid and mercury sulfate can lead to furan rings. pharmaguideline.com

From other Heterocycles : The Diels-Alder reaction between oxazoles and acetylenic dienophiles results in furan formation after the loss of a nitrile. pharmaguideline.com

Intramolecular Wittig-type Reactions : Michael acceptors can react with tributylphosphine and acyl chlorides in a one-pot synthesis to generate highly functional furans. organic-chemistry.org

The following table summarizes a selection of emerging cyclization methods for furan synthesis.

Table 1: Selected Modern Cyclization Reactions for Furan Ring Synthesis

Synthetic Method Starting Materials Key Reagents/Catalysts Typical Products Reference
Intramolecular Acyloxy Sulfone Cyclization Unsaturated acyloxy sulfones LHMDS, p-TsOH Fused furan rings nih.gov
Gold-Catalyzed Dehydrative Cyclization Heteroatom-substituted propargylic alcohols Gold catalyst Substituted furans organic-chemistry.org
Copper-Catalyzed Oxidative Cyclization N-tosylhydrazones Copper catalyst 2,3,5-Trisubstituted furans organic-chemistry.org
Intramolecular Wittig Reaction Michael acceptors, acyl chlorides Tributylphosphine Highly functionalized furans organic-chemistry.org

Catalytic Oxidative Esterification of Furfural Derivatives

The catalytic oxidative esterification of furfural, a key biomass-derived platform chemical, represents a highly efficient and green route to furan-2-carboxylate esters. mdpi.comresearchgate.netsemanticscholar.org This one-pot reaction circumvents the traditional multi-step process, which typically involves the harsh oxidation of furfural to 2-furoic acid followed by acid-catalyzed esterification. researchgate.net

This process generally involves two main steps: the initial reaction between furfural and an alcohol (e.g., methanol) to form a hemiacetal intermediate, followed by the oxidation of this intermediate to the final furoic acid ester. psecommunity.org

Significant progress has been made using heterogeneous catalysts, particularly gold nanoparticles supported on various metal oxides. mdpi.comresearchgate.netresearchgate.net Gold nanoparticles immobilized on basic supports, such as magnesium oxide (Au/MgO), have demonstrated exceptional performance. mdpi.comresearchgate.net The basic sites on the catalyst surface are believed to be crucial for favoring the formation of the ester and preventing the formation of acetal by-products. mdpi.comresearchgate.net Using an Au/MgO catalyst, methyl 2-furoate can be produced from furfural and methanol with yields as high as 95% in as little as 30 minutes. mdpi.comresearchgate.net Furthermore, these catalysts show good stability and can be reused for multiple cycles while maintaining high activity and selectivity. mdpi.comresearchgate.net

The reaction is versatile and can be extended to other alcohols, allowing for the synthesis of a range of alkyl furoates up to C5, such as n-butyl furoate and isopentyl furoate, with high selectivity. mdpi.comresearchgate.netsemanticscholar.org

Table 2: Performance of Selected Catalysts in the Oxidative Esterification of Furfural

Catalyst Alcohol Product Yield Reference
Au/MgO Methanol Methyl furoate up to 95% mdpi.com, researchgate.net
Au/MgO n-Butanol n-Butyl furoate 94% mdpi.com, semanticscholar.org
Au/MgO Isopentanol Isopentyl furoate >99% selectivity mdpi.com, researchgate.net
Au/Hydrotalcite Propanol Propyl furoate High Yield mdpi.com, semanticscholar.org

These emerging synthetic strategies, from novel ring-forming cyclizations to direct catalytic conversions of biomass, provide a robust toolbox for the synthesis of functionalized furan-2-carboxylate derivatives, paving the way for the efficient production of complex target molecules.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Chlorosulfonyl 2 Furoate

Electrophilic Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a potent electrophilic functional group. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, resulting in a significant partial positive charge on the sulfur. This renders it highly susceptible to attack by a wide range of nucleophiles. The reactions of the sulfonyl chloride moiety in Methyl 5-(chlorosulfonyl)-2-furoate predominantly proceed via a nucleophilic acyl substitution-type mechanism at the sulfur atom.

Nucleophilic Substitution Reactions at the Sulfur Atom

The central reaction mechanism for the sulfonyl chloride group involves the attack of a nucleophile on the electrophilic sulfur atom. This process generally follows a bimolecular nucleophilic substitution (Sɴ2-like) pathway. The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. Subsequently, the chloride ion, being a good leaving group, is displaced, resulting in the formation of a new bond between the sulfur and the nucleophile.

The general mechanism can be depicted as follows:

Step 1: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the electron-deficient sulfur atom of the sulfonyl chloride.

Step 2: Transition State. A transient trigonal bipyramidal intermediate or transition state is formed.

Step 3: Leaving Group Departure. The chlorine atom departs as a chloride ion (Cl⁻), leading to the final substituted product.

This reactivity is the foundation for the synthesis of a wide array of derivatives, including sulfonamides, sulfonate esters, and sulfones.

Amidation Reactions for the Synthesis of Furan-2-sulfonamides and Derivatives

One of the most common transformations of sulfonyl chlorides is their reaction with primary and secondary amines to yield sulfonamides. This amidation reaction is a cornerstone in the synthesis of many biologically active compounds. This compound readily reacts with various amines in the presence of a base to neutralize the hydrogen chloride byproduct.

The reaction with a primary amine (R-NH₂) or a secondary amine (R₂NH) proceeds as follows:

this compound + R-NH₂ → Methyl 5-(N-alkylsulfamoyl)-2-furoate + HCl

this compound + R₂NH → Methyl 5-(N,N-dialkylsulfamoyl)-2-furoate + HCl

These reactions are typically carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, often with a tertiary amine like triethylamine or pyridine to act as an acid scavenger. The resulting furan-2-sulfonamide derivatives are stable compounds with significant applications in medicinal chemistry.

Table 1: Representative Amidation Reactions of Furan (B31954) Sulfonyl Chlorides

Nucleophile (Amine) Product Typical Conditions
Aniline Methyl 5-(N-phenylsulfamoyl)-2-furoate Pyridine, Room Temp
Diethylamine Methyl 5-(N,N-diethylsulfamoyl)-2-furoate Triethylamine, CH₂Cl₂, 0 °C to RT
3-Methylpiperidine Methyl 5-((3-methylpiperidin-1-yl)sulfonyl)-2-furoate Triethylamine, Dioxane, Reflux
2-Methylaminoethanol Methyl 5-((2-hydroxyethyl)(methyl)sulfamoyl)-2-furoate Triethylamine, Dioxane, Reflux

Esterification Reactions for the Formation of Sulfonyl Esters

In a similar fashion to amidation, the sulfonyl chloride group can react with alcohols or phenols to form sulfonate esters. This esterification process is typically catalyzed by a base, which deprotonates the alcohol or phenol, increasing its nucleophilicity.

The reaction with an alcohol (R-OH) or a phenol (Ar-OH) occurs as follows:

this compound + R-OH → Methyl 5-((alkoxy)sulfonyl)-2-furoate + HCl

this compound + Ar-OH → Methyl 5-((phenoxy)sulfonyl)-2-furoate + HCl

Pyridine is often used as both the solvent and the base in these reactions. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

Table 2: Illustrative Esterification Reactions with Sulfonyl Chlorides

Nucleophile (Alcohol/Phenol) Product Typical Conditions
Methanol Methyl 5-((methoxy)sulfonyl)-2-furoate Pyridine, 0 °C to RT
Phenol Methyl 5-((phenoxy)sulfonyl)-2-furoate K₂CO₃, Acetone, Reflux
2-Chlorophenol Methyl 5-(((2-chlorophenyl)oxy)sulfonyl)-2-furoate Pyridine, CH₂Cl₂, RT
3,5-Dimethylphenol Methyl 5-(((3,5-dimethylphenyl)oxy)sulfonyl)-2-furoate Pyridine, CH₂Cl₂, RT

Formation of Sulfones and Other Sulfur-Containing Linkages

The electrophilic sulfur of the sulfonyl chloride can also react with other nucleophiles to form a variety of sulfur-containing linkages. A key example is the synthesis of sulfones. This can be achieved through the reaction of the sulfonyl chloride with organometallic reagents, such as Grignard reagents or organocuprates, although a more common route involves the reaction with a pre-formed sulfinate salt.

For instance, the reaction with a sodium sulfinate (R-SO₂Na) would yield a sulfone:

this compound + R-SO₂Na → Methyl 5-(alkylsulfonyl)-2-furoate + NaCl

This reaction provides a direct method for forming a carbon-sulfur bond, leading to the stable and versatile sulfone functional group.

Reactivity Profile of the Furan Ring System in the Presence of the Chlorosulfonyl Group

The furan ring is an electron-rich aromatic system that typically undergoes electrophilic aromatic substitution with great facility, often more readily than benzene. However, the reactivity of the furan nucleus in this compound is profoundly influenced by the presence of two powerful electron-withdrawing substituents: the methyl ester group (-CO₂CH₃) at the C2 position and the chlorosulfonyl group (-SO₂Cl) at the C5 position.

Electrophilic Aromatic Substitution on the Furan Nucleus

In unsubstituted furan, electrophilic attack occurs preferentially at the C2 or C5 positions (the α-positions) because the resulting carbocation intermediate (the sigma complex) is more effectively stabilized by resonance, including a structure where the oxygen atom bears the positive charge.

However, in this compound, both α-positions are already substituted. Furthermore, both the methyl furoate and the chlorosulfonyl groups are strongly deactivating due to their electron-withdrawing nature through both inductive and resonance effects. These groups pull electron density away from the furan ring, making it significantly less nucleophilic and therefore much less reactive towards electrophiles compared to unsubstituted furan.

Any potential electrophilic substitution would be forced to occur at the C3 or C4 positions (the β-positions). The deactivating effect of the existing substituents makes such reactions challenging, requiring harsh conditions that may not be compatible with the stability of the furan ring itself. Under forcing conditions, reactions like nitration or halogenation would likely proceed at the C3 or C4 position, though yields may be low due to the deactivated nature of the ring. For instance, nitration of furan derivatives with electron-withdrawing groups often requires milder nitrating agents like acetyl nitrate to prevent oxidative decomposition of the sensitive furan ring. quora.com Similarly, Friedel-Crafts reactions on deactivated furans are generally difficult to achieve. pharmaguideline.com

Nucleophilic Additions and Ring Opening Pathways

There are no specific studies documented in the available literature that investigate nucleophilic additions to the furan ring of this compound that subsequently lead to ring-opening pathways. The reactivity of the furan ring in this molecule is expected to be influenced by the strong electron-withdrawing effects of both the chlorosulfonyl and the methoxycarbonyl groups, but specific experimental or computational data is lacking.

Cycloaddition Reactions Involving the Furan Diene

No research could be found that specifically examines the behavior of this compound as a diene in cycloaddition reactions, such as the Diels-Alder reaction. It is known that electron-withdrawing substituents on a furan ring generally decrease its reactivity in normal-electron-demand Diels-Alder reactions. nih.gov However, without specific studies on this compound, its dienophilic or dienic character and the stereochemical outcomes of any potential cycloadditions remain uninvestigated.

Chemo- and Regioselectivity in Complex Reaction Environments

Detailed investigations into the chemo- and regioselectivity of this compound are absent from the scientific literature. The molecule possesses two primary electrophilic sites: the sulfur atom of the sulfonyl chloride and the carbon atoms of the furan ring. The sulfonyl chloride group is a highly reactive moiety that readily undergoes nucleophilic substitution. wikipedia.org In a complex reaction environment with multiple nucleophiles, the selective reaction at one site over the other is a critical aspect that has not been documented for this specific substrate.

Elucidation of Reaction Mechanisms and Kinetics

There is no available research on the involvement of this compound in radical-mediated pathways. While sulfonyl chlorides can serve as precursors for sulfonyl radicals under certain conditions, no studies have been published that explore the generation or subsequent reactions of a radical from this particular molecule. acs.orgnih.gov

Mechanistic studies, including computational and experimental investigations, that would differentiate between concerted and stepwise pathways for any reaction involving this compound have not been reported. Such analyses are crucial for a fundamental understanding of a compound's reactivity profile.

No literature was found describing the use of catalysts to control the reactivity or selectivity of reactions involving this compound. While catalysis is a fundamental tool in modern organic synthesis to modulate the behavior of functional groups, its application to this specific compound has not been a subject of published research.

Due to this lack of specific data, a detailed and scientifically accurate article on the chemical reactivity and mechanistic investigations of this compound cannot be constructed as requested.

Strategic Functionalization and Derivatization Applications of Methyl 5 Chlorosulfonyl 2 Furoate

Divergent Synthesis of Furan-2-sulfonamide Libraries and Their Analogs

The chlorosulfonyl group of methyl 5-(chlorosulfonyl)-2-furoate is highly reactive towards nucleophiles, particularly amines. This reactivity is the foundation for the divergent synthesis of extensive furan-2-sulfonamide libraries. By reacting the parent compound with a variety of primary and secondary amines, a wide array of sulfonamides can be generated. This approach is instrumental in medicinal chemistry for the rapid generation of new chemical entities for biological screening.

The general reaction involves the displacement of the chloride on the sulfonyl group by the nitrogen atom of the amine, forming a stable sulfonamide bond. The reaction conditions are typically mild, often proceeding at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.

A patent for the synthesis of furan (B31954) sulfonamide compounds useful in the synthesis of IL-1 inhibitors describes a process where an ester of furan is treated with an electrophilic sulfonating agent like chlorosulfonic acid to form a sulfonic acid compound. google.comgoogleapis.com This sulfonic acid can then be converted to the corresponding sulfonyl chloride. google.comgoogleapis.com The subsequent reaction with an appropriate amine yields the desired furan sulfonamide. google.comgoogleapis.com

For instance, the reaction of ethyl 4-furoate-2-sulfonyl chloride with ammonia yields ethyl 4-furoate-2-sulfonamide. Further modifications can be performed on the ester group. For example, reaction with methyl magnesium chloride can convert the ester to a tertiary alcohol, as demonstrated in the synthesis of 4-(1-Hydroxy-1-methyl-ethyl)-furan-2-sulfonamide. google.comgoogleapis.com This highlights the potential for creating diverse analogs by modifying different parts of the molecule.

The following table illustrates the types of furan-2-sulfonamide derivatives that can be synthesized from this compound and various amines.

AmineResulting Furan-2-Sulfonamide Derivative
AmmoniaMethyl 5-(aminosulfonyl)-2-furoate
Primary Amine (R-NH2)Methyl 5-(N-alkyl/aryl-sulfamoyl)-2-furoate
Secondary Amine (R2NH)Methyl 5-(N,N-dialkyl/diaryl-sulfamoyl)-2-furoate
Aniline DerivativesMethyl 5-(N-phenyl-sulfamoyl)-2-furoate and its substituted analogs
Heterocyclic AminesMethyl 5-(N-heterocyclyl-sulfamoyl)-2-furoate

Preparation of Furan-Substituted Sulfonyl Esters and Sulfones

Beyond sulfonamides, the sulfonyl chloride functionality of this compound serves as a precursor for other important sulfur-containing compounds, namely sulfonyl esters and sulfones.

Sulfonyl Esters: The reaction of this compound with various alcohols or phenols in the presence of a base leads to the formation of sulfonyl esters. This reaction is analogous to the formation of sulfonamides, with the oxygen of the hydroxyl group acting as the nucleophile. The diversity of commercially available alcohols and phenols allows for the synthesis of a broad spectrum of furan-based sulfonyl esters.

Sulfones: While the direct conversion of the sulfonyl chloride to a sulfone is less common, the furan-2-sulfonyl moiety can be incorporated to form sulfones through other synthetic routes that may utilize derivatives of the parent compound. For example, a sulfinate salt derived from the sulfonic acid could react with an alkyl or aryl halide in a nucleophilic substitution reaction to yield a sulfone.

Introduction of Diverse Functional Groups onto the Furan Heterocycle

The furan ring itself is amenable to further functionalization, allowing for the introduction of additional diversity into the molecular structure.

Directed C-H Functionalization Strategies

Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying heterocyclic systems. The sulfonyl group on the furan ring can act as a directing group, influencing the regioselectivity of these reactions. While specific examples for this compound are not extensively documented in the provided search results, the principles of directed C-H functionalization are well-established for other heterocyclic systems. For example, sulfoxide groups have been shown to be effective directing groups for the metalation of furan rings, allowing for functionalization at specific positions. sci-hub.se This suggests that the sulfonyl group in this compound could similarly direct the introduction of new substituents onto the furan core.

Metal-Catalyzed Cross-Coupling Reactions at the Furan Core

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the parent compound, this compound, does not directly participate in standard cross-coupling reactions at the furan ring, it can be converted into a suitable precursor. For instance, the furan ring could be halogenated to introduce a reactive handle for reactions like Suzuki, Stille, or Negishi couplings. torontomu.ca

Palladium-catalyzed cross-coupling reactions have been successfully employed for the functionalization of furan rings. rsc.orgacs.org For example, 2-bromobenzo[b]furans have been coupled with alkenylaluminum reagents in excellent yields using a palladium catalyst. rsc.org Similarly, copper-catalyzed oxidative coupling of furans with indoles has been reported to produce indolyl-furans. rsc.org These examples demonstrate the feasibility of applying metal-catalyzed cross-coupling strategies to furan-containing molecules, which could be extended to derivatives of this compound.

Design and Synthesis of Molecular Hybrids Incorporating Furan and Sulfonyl Pharmacophores

The furan ring and the sulfonyl group are both considered important pharmacophores in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.comutripoli.edu.ly The strategic combination of these two moieties into a single molecule, a "molecular hybrid," is a promising approach in drug design. This compound provides a direct and efficient starting point for the synthesis of such hybrids.

The synthesis of these hybrids often involves the derivatization of the sulfonyl chloride group with a molecule that already contains another pharmacophore. For example, reacting this compound with an amine-containing drug or a biologically active fragment would result in a new hybrid molecule. This strategy allows for the exploration of synergistic effects between the two pharmacophores, potentially leading to enhanced biological activity or novel therapeutic properties.

For instance, the synthesis of hybrid molecules based on furan-2(3H)-ones and 4-oxo-4H-chromene-3-carbaldehyde has been reported, showcasing the construction of new biologically active substances containing two or more pharmacophore groups. mdpi.com This approach highlights the potential for creating novel therapeutic agents by combining different pharmacophoric units.

Applications As a Synthetic Building Block in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry for the Development of Bioactive Molecules

While no specific drugs have been developed using Methyl 5-(chlorosulfonyl)-2-furoate, its structure suggests significant potential in medicinal chemistry, primarily through the synthesis of sulfonamides and the incorporation of the furan (B31954) core into pharmacologically active scaffolds.

The primary reaction of a sulfonyl chloride, such as that in this compound, is its condensation with primary or secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry. The general reaction scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Predicted Reaction to Form Furan-Based Sulfonamides

Reactant 1 Reactant 2 Product Class Potential Therapeutic Area
This compound Primary/Secondary Amine Furan-5-sulfonamide Antibacterial, Diuretic, Anticonvulsant, Anti-inflammatory
This compound Amino Acid Ester N-Acyl Sulfonamide Protease Inhibition

The sulfonamide functional group is a key component in a wide array of therapeutics due to its ability to mimic the transition state of enzymatic reactions and act as a structural mimic of p-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By attaching the furan-2-carboxylate (B1237412) moiety to a sulfonamide group, novel derivatives could be synthesized and screened for activity as enzyme inhibitors, particularly for targets like carbonic anhydrase, proteases, or bacterial dihydropteroate (B1496061) synthase.

The furan ring itself is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities. The furan nucleus is known for its ability to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites.

Once the sulfonyl chloride group has been reacted to form a stable sulfonamide, the furan ring of the resulting molecule could be further modified. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, expanding the chemical diversity of the synthesized library. The furan ring itself can undergo electrophilic substitution or participate in cycloaddition reactions, allowing for the creation of diverse molecular shapes and functionalities.

Utility in the Synthesis of Advanced Heterocyclic Systems and Complex Scaffolds

The reactivity of the sulfonyl chloride group makes this compound a potential tool for constructing more complex heterocyclic systems. In intramolecular reactions, the sulfonyl chloride could react with a nucleophile tethered to another part of the molecule to form cyclic sulfonamides (sultams).

More significantly, it can be used in intermolecular reactions with difunctional reagents to build new rings. For example, reacting this compound with compounds containing both an amine and another nucleophilic group (like a hydroxyl or thiol) could lead to the formation of fused or spirocyclic heterocyclic systems. Research on analogous sulfonyl chlorides, such as N,N-dialkyl-N′-chlorosulfonyl chloroformamidines, has demonstrated their utility in creating novel ring systems like pyrazolo[3,4-e] cymitquimica.comsigmaaldrich.comcymitquimica.comthiadiazines. This suggests that furan-based sulfonyl chlorides could serve as building blocks for previously unexplored classes of heterocycles.

Potential Contributions to Materials Science and Polymer Chemistry

In the realm of materials science, the bifunctional nature of this compound could be exploited for the synthesis of specialty polymers. The sulfonyl chloride group can react with diamines to form polysulfonamides, a class of high-performance polymers known for their thermal stability and mechanical strength.

Table 2: Potential Polymerization Reactions

Monomer 1 Monomer 2 Polymer Class Potential Properties
This compound Aliphatic/Aromatic Diamine Polysulfonamide High thermal stability, good mechanical properties

The inclusion of the furan ring in the polymer backbone is of particular interest. Furan-containing polymers can undergo reversible Diels-Alder reactions, which can be used to create self-healing materials or thermally responsive polymer networks. The ester group provides an additional handle for post-polymerization modification, allowing for the tuning of properties such as solubility or for the attachment of other functional moieties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Methyl 5-(Chlorosulfonyl)-2-Furoate and Related Furan (B31954) Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of furan derivatives. researchgate.netbohrium.com By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes, including geometries, energies, and electronic properties. researchgate.net For furan and its derivatives, computational models have been successfully used to calculate parameters such as enthalpies of formation, rotational constants, and vibrational frequencies, often showing good agreement with available experimental data. researchgate.netmdpi.com This strong correlation between theory and experiment validates the use of computational approaches to study complex furan systems, including those containing sulfur. mdpi.com

The electronic structure of a molecule is key to its reactivity. Conceptual DFT provides a framework for quantifying reactivity using descriptors derived from the variation of energy with respect to the number of electrons. researchgate.net Central to this are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). organica1.org The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile). researchgate.netuchile.cl

For this compound, the presence of two strong electron-withdrawing groups—the chlorosulfonyl (-SO₂Cl) and the methyl ester (-COOCH₃)—is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted furan. A low-lying LUMO would be localized on the furan ring and the sulfonyl group, indicating susceptibility to nucleophilic attack.

The Fukui function, f(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule. bohrium.comresearchgate.net It quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

f⁺(r) predicts the most likely sites for a nucleophilic attack (where an added electron would go).

f⁻(r) predicts the most likely sites for an electrophilic attack (from where an electron is most easily removed).

In a molecule like this compound, the f⁺(r) values are expected to be largest at the carbon atoms of the furan ring, particularly C5 (attached to the sulfonyl group) and C2 (attached to the ester group), as well as the sulfur atom itself, highlighting these as primary electrophilic centers. Theoretical studies on other furan derivatives have successfully used Fukui functions to pinpoint reactive sites, correlating them with experimental outcomes. mdpi.com

Table 1: Key Conceptual DFT Reactivity Descriptors

Descriptor Formula Interpretation Expected Trend for this compound
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron. High, due to electron-withdrawing groups.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added. High, indicating a strong electrophile.
Chemical Potential (μ) μ = -(I+A)/2 The "escaping tendency" of electrons. Highly negative, indicating low tendency to donate electrons.
Global Hardness (η) η = (I-A)/2 Resistance to change in electron distribution. Moderate to high.

This interactive table outlines global reactivity descriptors used to characterize molecules. The formulas provided are based on Koopmans' theorem approximations.

Computational chemistry is highly effective at predicting the reactivity and selectivity of chemical reactions. For furan derivatives, theoretical studies have successfully modeled outcomes in various transformations, including cycloadditions and functionalizations. rsc.org

The presence of strong electron-withdrawing groups, as in this compound, deactivates the furan ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr). Computational models can predict the regioselectivity of such attacks by comparing the activation energies for substitution at different positions on the ring.

In Diels-Alder reactions, where furan can act as a diene, substituents dramatically influence both reactivity and selectivity. rsc.org While electron-donating groups enhance reactivity, electron-withdrawing groups, such as those on this compound, are predicted to significantly decrease the furan's reactivity as a diene. rsc.org Computational analysis using the activation strain model can quantitatively explain these trends by separating the total activation energy into the energy required to distort the reactants and the interaction energy between them. rsc.org

Table 2: Influence of Substituents on Furan Reactivity in Diels-Alder Reactions

Substituent Type at C2-position Effect on Reactivity Theoretical Explanation
Strong Electron-Donating (e.g., -NH₂) Increases Raises HOMO energy, strengthening interaction with dienophile's LUMO.

This table, based on findings from computational studies on substituted furans rsc.org, illustrates how electronic effects govern reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of static molecules, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. stevens.edu This allows for the exploration of conformational landscapes and non-covalent intermolecular interactions. researchgate.net For a flexible molecule like this compound, MD simulations can reveal the preferred rotational conformations of the ester and chlorosulfonyl groups relative to the furan ring.

Different computational methods, including various DFT functionals and MP2, can be employed to model the conformations of furan-containing rings. frontiersin.org Studies on related furanosides have shown that the choice of computational method is crucial, with dispersion corrections being important for achieving results that align with experimental evidence. frontiersin.org MD simulations can also be used to study how the molecule interacts with solvents or biological macromolecules, providing insight into its solubility and potential binding modes by analyzing intermolecular forces like hydrogen bonds and van der Waals interactions. bohrium.com

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of detailed reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the structures of intermediates and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between reactants and the transition state) determines the reaction rate.

For reactions involving furan derivatives, DFT calculations have been used to support proposed mechanisms. For example, in the alumination of furan, calculations supported a stepwise mechanism involving a cycloaddition followed by an α-migration, and further analysis showed how a catalyst could alter the reaction pathway and selectivity. rsc.org Similarly, DFT analysis has been essential in understanding the mechanisms of newly developed catalytic reactions involving indole (B1671886) and allene (B1206475) moieties. acs.org For this compound, computational studies could be used to investigate the mechanism of its synthesis or its subsequent reactions, such as the SNAr reaction with a nucleophile, detailing the formation of the Meisenheimer intermediate and the subsequent loss of the leaving group.

Correlation between Theoretical Predictions and Experimental Observations

The ultimate validation of a computational model lies in its ability to reproduce and predict experimental results. There are numerous examples where theoretical predictions for furan derivatives have shown excellent correlation with experimental observations.

Thermochemistry: Calculated standard molar enthalpies of formation for sulfur-containing furan derivatives have shown good agreement with values obtained from combustion calorimetry, validating the computational G3 method used. mdpi.com

Reactivity: A combined experimental-theoretical study on the effect of furan in Ziegler-Natta polymerization demonstrated that DFT calculations accurately predicted the interaction between furan and the titanium catalyst, explaining the experimentally observed decrease in catalyst productivity. mdpi.com

Structure and Spectroscopy: In a study of a fluorinated furan derivative, the conformation predicted to be most stable by geometry optimization calculations was consistent with the structure determined experimentally by X-ray crystallography and NMR spectroscopy. bohrium.commdpi.com

Spectra: Time-dependent DFT (TD-DFT) calculations are often used to predict UV-Vis absorption spectra, and the results can be compared with experimental measurements to understand electronic transitions. acs.org

For this compound, theoretical predictions of properties such as NMR chemical shifts, IR vibrational frequencies, and reaction regioselectivity could be directly compared with experimental data to confirm the accuracy of the computational model.

Advanced Analytical Techniques for Reaction Monitoring and Structural Characterization

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental to confirming the identity and structural integrity of Methyl 5-(chlorosulfonyl)-2-furoate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the methyl ester protons and the two protons on the furan (B31954) ring. The chemical shifts and coupling constants of the furan protons are particularly informative for confirming the substitution pattern. Predicted ¹H NMR data suggests specific chemical shifts for the protons present in the molecule. guidechem.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Signals corresponding to the methyl ester carbon, the carbonyl carbon, and the four carbons of the furan ring are anticipated. The chemical shifts of the furan carbons are sensitive to the presence of the electron-withdrawing ester and chlorosulfonyl groups. Predicted ¹³C NMR data is available and serves as a reference for experimental verification. guidechem.com

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound has been computed to be 223.9546221 Da. guidechem.comnih.gov In a mass spectrum, the molecular ion peak (M+) would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the loss of the chlorosulfonyl group, the methoxy (B1213986) group, or other small fragments, providing further structural evidence. While a specific experimental mass spectrum for the title compound is not available, GC-MS data for related furan derivatives like trimethylsilyl (B98337) 3-methyl-furan-2-carboxylate and methyl 5-(chloromethyl)-2-furoate are documented and can provide insights into expected fragmentation pathways. nih.govnih.gov

X-ray Crystallography

Table 1: Spectroscopic Data for this compound and Related Compounds

Analytical Technique Compound Observed/Predicted Data Reference
¹H NMR This compound Predicted data available guidechem.com
¹³C NMR This compound Predicted data available guidechem.com
Mass Spectrometry This compound Computed Exact Mass: 223.9546221 Da guidechem.comnih.gov
IR Spectroscopy Methyl 2-furoate Characteristic C=O and C-O-C stretches chemicalbook.com
GC-MS Methyl 5-(chloromethyl)-2-furoate Fragmentation pattern available nih.gov
X-ray Crystallography Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate Crystal structure determined mdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring reactions. By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, the disappearance of starting materials and the appearance of the product can be visualized. This allows for a qualitative assessment of the reaction's progress. For instance, TLC has been effectively used to monitor the synthesis of various furan derivatives. orientjchem.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful separation technique that provides quantitative information about the composition of a mixture. It is widely used for purity assessment of final products and for detailed reaction monitoring. A reverse-phase HPLC method could be developed for this compound, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid for MS compatibility. sielc.com The purity of the compound can be determined by integrating the peak area of the main component relative to any impurities. Studies on related compounds have demonstrated the utility of HPLC in separating and quantifying furan derivatives. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. While the thermal stability of this compound would need to be considered, GC-MS is a powerful tool for identifying and quantifying components in a mixture. It has been successfully applied to the analysis of various furan derivatives and for the determination of related compounds in complex matrices. orientjchem.orgacs.orguliege.be

Table 2: Chromatographic Methods for the Analysis of Furan Derivatives

Technique Application Typical Conditions Reference
TLC Reaction Monitoring Silica gel plates with a suitable solvent system orientjchem.org
HPLC Purity Assessment, Quantitative Analysis Reverse-phase C18 column, Acetonitrile/Water mobile phase sielc.comacs.org
GC-MS Identification and Quantification of Volatiles Capillary column (e.g., DB-5), Electron Ionization (EI) orientjchem.orgacs.orguliege.be

In Situ Spectroscopic Methods for Real-time Kinetic and Mechanistic Investigations

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics and mechanisms without the need for sampling and quenching.

Electrochemical Methods for Mechanistic Insights into Redox Processes

Electrochemical methods can be employed to investigate the redox properties of this compound and to gain insights into the mechanisms of reactions involving electron transfer.

Cyclic Voltammetry (CV): CV is a versatile electrochemical technique that can be used to study the reduction and oxidation processes of a molecule. By applying a potential sweep to a solution of the compound, one can determine its redox potentials and gain information about the stability of the resulting radical ions. The electrochemical reduction of aromatic sulfonyl chlorides has been studied using cyclic voltammetry, revealing mechanisms that can involve the formation of sulfinate intermediates. researchgate.net A similar study on this compound could elucidate its electron-accepting properties and the fate of the resulting radical anion. The electrochemical synthesis of related thioesters has also been explored, suggesting that electrochemical methods could be relevant for understanding and potentially driving reactions involving this class of compounds. rsc.org

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Methodologies for Chlorosulfonyl Furoates

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For chlorosulfonyl furoates, research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes.

Current research emphasizes the use of bio-based starting materials. Furan (B31954) building blocks, such as those derived from biomass, offer a renewable alternative to petrochemical feedstocks. rsc.orgrsc.orgresearchgate.net The efficient conversion of biomass-derived furfural into furoic acid is a key step in this sustainable approach. rsc.orgrsc.orgresearchgate.net This strategy not only reduces reliance on fossil fuels but also aligns with the goals of a circular economy by valorizing waste products. rsc.org

Key areas for future development in the green synthesis of chlorosulfonyl furoates include:

Renewable Feedstocks : Maximizing the use of biomass-derived furan compounds as the primary starting material. mdpi.com Natural metabolic pathways in plants and fungi present an opportunity for synthesizing C6-furanics without generating persistent chemical waste. mdpi.com

Eco-Friendly Catalysts : Investigating the use of less-toxic and reusable catalysts, such as sodium formate, to replace hazardous reagents.

Solvent Selection : Replacing common polar aprotic solvents with greener alternatives, like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, to reduce the environmental impact of the synthesis process. allfordrugs.com

The following table summarizes key green chemistry principles and their application to the synthesis of chlorosulfonyl furoates:

Green Chemistry PrincipleApplication in Furoate SynthesisResearch Focus
Waste Prevention Utilizing one-pot synthesis and continuous-flow reactions to minimize intermediate waste. uniroma1.itDevelopment of tandem and cascade reactions.
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Exploring addition reactions and catalytic cycles with high atom efficiency.
Less Hazardous Synthesis Replacing toxic reagents and solvents with safer alternatives. allfordrugs.comScreening for non-toxic catalysts and bio-solvents.
Renewable Feedstocks Using biomass-derived furfural as a starting material instead of petrochemicals. rsc.orgrsc.orgresearchgate.netmdpi.comImproving the efficiency of biomass conversion to furan platform chemicals.
Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents. Discovery of novel, highly active, and selective catalysts.

Innovations in Chemo- and Regioselective Functionalization Strategies

The furan ring in Methyl 5-(chlorosulfonyl)-2-furoate is susceptible to various chemical transformations. Innovations in chemo- and regioselective functionalization are critical for synthesizing specific, highly substituted furan derivatives with desired properties. Directing group strategies and novel catalytic systems are at the forefront of this research.

Palladium- and copper-catalyzed cross-coupling reactions have proven effective for the regioselective arylation and annulation of furan derivatives. organic-chemistry.orgresearchgate.net For instance, the use of a hydroxymethyl directing group can control the C2-arylation of a C3-substituted furan. researchgate.net Similarly, catalyst-controlled tandem reactions can achieve selective difunctionalization of alkynes to construct complex fused-ring systems like furo[3,2-c]chromenes. acs.org

Chemo-enzymatic approaches combine the high selectivity of enzymes with the versatility of chemical catalysis, often in aqueous environments. beilstein-archives.orgnih.gov This strategy allows for regioselective modifications under mild conditions, which is particularly valuable for complex molecules. beilstein-archives.orgnih.gov

Future innovations will likely focus on:

Advanced Catalytic Systems : Development of new metal-based and organocatalytic systems for precise control over reactivity at specific positions of the furan ring. organic-chemistry.orgnih.gov

Tandem and Cascade Reactions : Designing multi-step reactions that occur in a single pot to build molecular complexity efficiently and selectively. acs.org

Biocatalysis : Expanding the use of enzymes for selective functionalization, including halogenation and hydrolysis, under green conditions. nih.gov

The table below highlights different strategies for the selective functionalization of furan rings:

StrategyDescriptionExample Application
Metal-Catalyzed Cross-Coupling Use of transition metals like palladium or copper to form new carbon-carbon or carbon-heteroatom bonds at specific positions. organic-chemistry.orgresearchgate.netRegioselective synthesis of 2,5-diarylfurans. researchgate.net
Directing Groups A functional group on the substrate directs the catalyst to a specific C-H bond for activation and functionalization. researchgate.netHydroxymethyl-directed C2-arylation of furan. researchgate.net
Chemo-enzymatic Synthesis Combination of enzymatic and chemical reactions to achieve high selectivity. beilstein-archives.orgnih.govRegioselective enzymatic halogenation followed by chemocatalytic cross-coupling. nih.gov
Tandem Cyclization/Cross-Coupling A sequence of reactions where cyclization and cross-coupling occur in one pot, controlled by ligands or additives. acs.orgSelective synthesis of 4H-furo[3,2-c]chromenes or xanthones. acs.org

Expansion of the Synthetic Utility through Novel Derivatization Reactions

The chlorosulfonyl group of this compound is a highly reactive functional group, making it a versatile handle for a wide range of derivatization reactions. This reactivity is comparable to that of chlorosulfonyl isocyanate (CSI), which is known to react with a plethora of nucleophiles. arxada.com

The primary reaction of the chlorosulfonyl group is nucleophilic substitution at the sulfur atom. This allows for the synthesis of a diverse library of derivatives, including:

Sulfonamides : Reaction with primary or secondary amines.

Sulfonic Esters : Reaction with alcohols or phenols.

Sulfonic Acids : Hydrolysis with water.

The versatility of the chlorosulfonyl moiety allows for its use as a key intermediate for inserting the sulfamoyl group into various organic molecules. arxada.com This opens up possibilities for creating complex heterocyclic structures and other valuable chemical entities. Research into [3+2] annulation reactions with allylic silanes and cycloaddition reactions with alkenes could lead to the synthesis of novel β-lactams and γ-butyrolactones. researchgate.net

Future research will likely explore:

Novel Nucleophiles : Expanding the range of nucleophiles used to create unique sulfonamide and sulfonate ester derivatives.

Cascade Reactions : Designing reaction sequences where the initial derivatization of the chlorosulfonyl group triggers subsequent intramolecular reactions to form complex polycyclic systems.

Bio-conjugation : Utilizing the reactivity of the chlorosulfonyl group to attach the furoate scaffold to biomolecules for applications in chemical biology.

Exploration of New Therapeutic Applications for Derivatives of this compound

Furan-containing compounds are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. wisdomlib.orgijabbr.com The furoate moiety is present in established drugs like Fluticasone furoate and Mometasone furoate, which are corticosteroids used for their potent anti-inflammatory effects. patsnap.compatsnap.com

The derivatization of this compound, particularly into sulfonamides, is a promising avenue for drug discovery. Sulfonamides are a well-known class of therapeutic agents with applications including:

Antibacterial agents

Diuretics

Anticonvulsants

Anti-inflammatory drugs

Recent studies on related furan derivatives have identified promising activity in several therapeutic areas. For example, 5-phenyl-furan-2-carboxylic acids have shown potential as antimycobacterial agents by targeting iron acquisition in Mycobacterium tuberculosis. mdpi.com Other furan derivatives have been investigated for cardiovascular, antiviral, and anticancer properties. wisdomlib.org

Future research should focus on:

Screening of Derivative Libraries : Synthesizing a diverse library of derivatives from this compound and screening them for various biological activities.

Structure-Activity Relationship (SAR) Studies : Identifying the structural features of furan derivatives that are crucial for their therapeutic effects to guide the design of more potent and selective compounds. ijabbr.com

Mechanism of Action Studies : Investigating how promising lead compounds exert their therapeutic effects at the molecular level.

The following table lists potential therapeutic applications for derivatives of this compound based on the known activities of the furan and sulfonamide scaffolds:

Therapeutic AreaRationalePotential Derivative Class
Infectious Diseases Furan derivatives have shown antibacterial and antiviral activity. wisdomlib.orgijabbr.com Sulfonamides are classic antibacterial agents.Sulfonamides, Amides
Inflammation & Allergy The furoate moiety is present in potent anti-inflammatory corticosteroids. patsnap.compatsnap.comFuroate esters, Sulfonamides
Oncology Certain furan derivatives have demonstrated anticancer properties. wisdomlib.orgNovel sulfonamides, Heterocyclic derivatives
Metabolic Diseases Related heterocyclic structures have been developed as inhibitors for targets like 11β-HSD1. nih.govPyrimidine-carboxamide analogues
Tuberculosis Phenyl-furan-carboxylic acids are inhibitors of salicylate synthase MbtI in M. tuberculosis. mdpi.comAryl-substituted furoates

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(Chlorosulfonyl)-2-Furoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation and esterification steps. For example, chlorosulfonation of methyl 2-furoate derivatives under controlled anhydrous conditions (e.g., using ClSO₃H or SO₂Cl₂ as reagents) at 0–5°C minimizes side reactions. Post-reaction quenching with ice-water and extraction with dichloromethane improves yield. Purity optimization (≥95%) can be achieved via silica gel chromatography using hexane/ethyl acetate gradients . Key parameters:
ParameterCondition
Temperature0–5°C
ReagentClSO₃H (excess)
PurificationColumn chromatography (hexane:EtOAc 8:2)

Q. How should this compound be purified, and what solvents are suitable for recrystallization?

  • Methodological Answer : After synthesis, purification via column chromatography (silica gel, 200–300 mesh) with a hexane/ethyl acetate gradient (7:3 to 1:1) is effective. Recrystallization in cold ethanol or a toluene/hexane mixture (1:3) yields high-purity crystals. Monitor purity by TLC (Rf ~0.4 in hexane:EtOAc 6:4) and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the stability and recommended storage conditions for this compound?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive chlorosulfonyl group. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Decomposition occurs above 40°C; avoid prolonged exposure to humidity. Regular stability checks via NMR (monitoring for sulfonic acid byproducts) are advised. Waste must be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The –SO₂Cl group is highly electrophilic, enabling reactions with amines, alcohols, or thiols. For example, coupling with primary amines (e.g., benzylamine) in dry THF at –10°C produces sulfonamides. Kinetic studies using in situ FTIR or LC-MS can track reaction progress. Competing hydrolysis can be suppressed by maintaining anhydrous conditions and using molecular sieves .

Q. What strategies are effective for incorporating this compound into heterocyclic systems (e.g., oxadiazoles or benzofurans)?

  • Methodological Answer : The chlorosulfonyl group facilitates cyclization reactions. For oxadiazole synthesis, react with hydrazine derivatives (e.g., 4-methoxyphenylhydrazine) in refluxing ethanol, followed by oxidative cyclization using I₂/KI. X-ray crystallography (as in ) confirms regioselectivity. Key
ProductYieldMelting Point
Oxadiazole derivative72%160–162°C
Benzofuran analog68%145–147°C

Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS, exact mass ±0.001 Da) to confirm molecular formulas. For stereochemical analysis, NOESY NMR or X-ray diffraction (as in ) is critical. Dynamic HPLC with chiral columns can separate enantiomers. Example HRMS
CompoundExact Mass (Da)
Parent compound234.00205
Sulfonamide derivative347.04510

Q. How should researchers address contradictions in reported purity or reactivity data for this compound?

  • Methodological Answer : Discrepancies in purity (e.g., 95% vs. 97% in vs. 11) may arise from storage conditions or synthesis methods. Validate via independent methods:
  • Compare NMR integration ratios of target compound vs. impurities.
  • Use differential scanning calorimetry (DSC) to assess thermal purity.
  • Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled stoichiometry) .

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